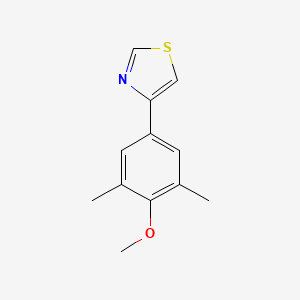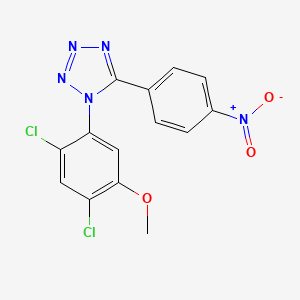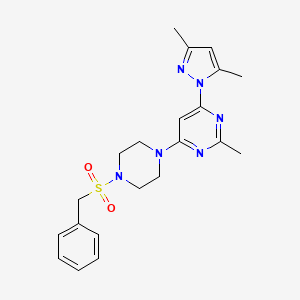![molecular formula C16H19ClN2O4 B2550900 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide CAS No. 899963-16-7](/img/structure/B2550900.png)
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide is a compound that falls within the class of oxy-oxazolidinones, specifically the 1,6-dioxa-3,9-diazaspiro[4.4]nonanes. These compounds are synthesized through a process that involves the double cyclization of O-acylated α-hydroxyamides, which is comparable to the synthesis of cyclic orthoamides .
Synthesis Analysis
The synthesis of such compounds, including N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide, typically requires an excess amount of each reagent to yield the target molecules. When stoichiometric amounts of reagents are used with respect to the substrate, the result is the formation of silyl carbamates rather than the desired oxy-oxazolidinones . Additionally, a novel synthetic approach that may be applicable to the synthesis of related oxalamides involves the use of 3-(2-nitroaryl)oxirane-2-carboxamides, which undergo the Meinwald rearrangement and a new rearrangement sequence to produce N-(2-carboxyphenyl)aryloxalmonoamides .
Molecular Structure Analysis
The molecular structure of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide is characterized by the presence of a 1,4-dioxaspiro[4.4]nonane ring system, which is a bicyclic structure containing both oxygen and nitrogen atoms. This spirocyclic framework is a key feature of the oxy-oxazolidinones and is responsible for the unique chemical properties of these molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide are centered around the formation of the spirocyclic oxazolidinone ring. The initial step often involves the O-acylation of α-hydroxyamides, followed by a cyclization process that leads to the formation of the desired spirocyclic structure . The novel rearrangement processes described in the synthesis of related compounds suggest that there may be alternative pathways to generate similar structures, which could be explored for the synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide are not detailed in the provided papers, the general properties of oxy-oxazolidinones can be inferred. These compounds are likely to exhibit unique reactivity due to the presence of the oxazolidinone ring, which can participate in various chemical reactions. The physical properties such as melting point, solubility, and stability would be influenced by the spirocyclic structure and the substituents present on the rings .
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity : In the study of analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, which displayed anti-electroshock seizure (MES) activity, several substituted benzyloxy compounds emerged with significant anticonvulsant activities. These include the 2',4'-dichloro, 4'-(trifluoromethyl), 2'-bromo, 3'-chloro, 2'-chloro, 2'-fluoro, and 3'-fluoro analogs (Farrar et al., 1993).
Synthesis of Oxalamides : A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, which is important for the synthesis of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Bioactive Compound Synthesis : The synthesis of functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives has been studied. These structures are present in several classes of bioactive compounds (Santos et al., 2000).
Synthesis of Vic-Dioximes : The synthesis and characterization of vic-dioxime ligands containing the 1,3-dioxolane ring and their metal complexes have been studied. These ligands have potential applications in various fields including catalysis and material science (Canpolat & Kaya, 2004).
NMR Analysis Guided by Crystal X-ray Diffraction : The stereoscopic structures of certain compounds were elucidated using high-resolution 1D and 2D NMR techniques, guided by crystal X-ray diffraction. This method is useful for accurately determining the structures of complex organic compounds (Sun et al., 2010).
Synthesis of Natural Product Skeletons : The synthesis of 1,7-dioxaspiro[4.4]nonanes from a trimethylenemethane dianion synthon has been studied. These skeletons are present in a wide series of natural products (Alonso et al., 2005).
Eigenschaften
IUPAC Name |
N'-(4-chlorophenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c17-11-3-5-12(6-4-11)19-15(21)14(20)18-9-13-10-22-16(23-13)7-1-2-8-16/h3-6,13H,1-2,7-10H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPBXRVLCDWSJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

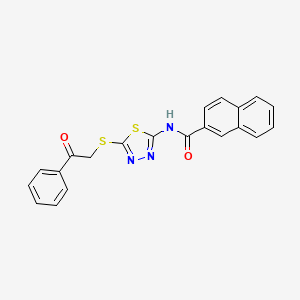
![2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2550821.png)
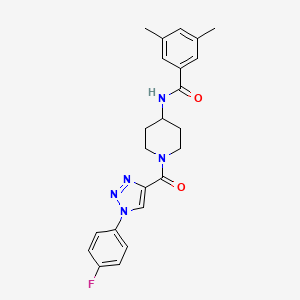
![ethyl 4-[3-amino-1-(trifluoromethyl)propoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2550823.png)

![1,9-Dioxaspiro[5.5]undecan-4-ylmethanesulfonyl fluoride](/img/structure/B2550825.png)
![3-(benzotriazol-1-yl)-N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]propanamide](/img/structure/B2550827.png)
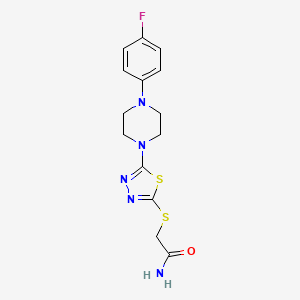

![2-chloro-3-fluoro-N-{4-[4-(3-methylphenyl)piperazin-1-yl]butyl}pyridine-4-carboxamide](/img/structure/B2550833.png)
